molecular formula C16H18N2O2S B378129 N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-N-(1-piperidinyl)acetamide

N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-N-(1-piperidinyl)acetamide

Cat. No.: B378129
M. Wt: 302.4g/mol
InChI Key: UIFVRHFJJPRNII-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-N-(1-piperidinyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiophene core and a piperidinoacetamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-N-(1-piperidinyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-oxo-1-benzothiophene-2-carbaldehyde with piperidinoacetamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are also implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-N-(1-piperidinyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-N-(1-piperidinyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-N-(1-piperidinyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-N-(1-piperidinyl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H18N2O2S

Molecular Weight

302.4g/mol

IUPAC Name

N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]-N-piperidin-1-ylacetamide

InChI

InChI=1S/C16H18N2O2S/c1-12(19)18(17-9-5-2-6-10-17)11-15-16(20)13-7-3-4-8-14(13)21-15/h3-4,7-8,11H,2,5-6,9-10H2,1H3/b15-11-

InChI Key

UIFVRHFJJPRNII-PTNGSMBKSA-N

SMILES

CC(=O)N(C=C1C(=O)C2=CC=CC=C2S1)N3CCCCC3

Isomeric SMILES

CC(=O)N(/C=C\1/C(=O)C2=CC=CC=C2S1)N3CCCCC3

Canonical SMILES

CC(=O)N(C=C1C(=O)C2=CC=CC=C2S1)N3CCCCC3

Origin of Product

United States

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